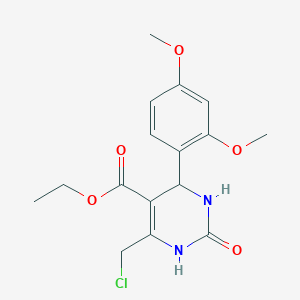
Ethyl 6-(chloromethyl)-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(chloromethyl)-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H19ClN2O5 and its molecular weight is 354.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 6-(chloromethyl)-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidines, which have garnered attention for their potential biological activities. This article aims to provide an in-depth examination of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉ClN₂O₅ |
| Molecular Weight | 354.79 g/mol |
| CAS Number | 380589-29-7 |
| MDL Number | MFCD02374294 |
Structure
The structure of this compound features a chloromethyl group and two methoxy substituents on the aromatic ring, which may influence its biological interactions.
Antimicrobial Activity
Research has indicated that compounds within the tetrahydropyrimidine class exhibit antimicrobial properties. Studies suggest that this compound may demonstrate significant activity against various bacterial strains. For instance:
- In vitro studies showed that similar tetrahydropyrimidines inhibited the growth of Gram-positive and Gram-negative bacteria.
- The presence of the chloromethyl group is hypothesized to enhance lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.
Antioxidant Properties
The compound may also possess antioxidant capabilities. Tetrahydropyrimidines have been studied for their ability to scavenge free radicals and reduce oxidative stress.
- Case Study : In a study evaluating the antioxidant activity of related compounds, it was found that they significantly decreased levels of reactive oxygen species (ROS) in cellular models.
Anti-inflammatory Effects
Tetrahydropyrimidines have been linked to anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
- Mechanism : The compound may inhibit pathways such as NF-kB activation, resulting in reduced expression of inflammatory mediators.
Cytotoxicity and Anticancer Activity
Emerging research suggests potential anticancer properties associated with compounds similar to this compound.
- Cell Line Studies : In vitro assays on cancer cell lines demonstrated that these compounds could induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15 | Induces apoptosis |
| HeLa (Cervical) | 12 | Inhibits proliferation |
Propriétés
IUPAC Name |
ethyl 6-(chloromethyl)-4-(2,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O5/c1-4-24-15(20)13-11(8-17)18-16(21)19-14(13)10-6-5-9(22-2)7-12(10)23-3/h5-7,14H,4,8H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQIMXHHRMWQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=C(C=C2)OC)OC)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














